Physicochemical Profiling and Synthetic Methodologies of 5-(4-Chlorophenyl)-1,3-oxathiolane
Physicochemical Profiling and Synthetic Methodologies of 5-(4-Chlorophenyl)-1,3-oxathiolane
An in-depth technical analysis of 5-(4-Chlorophenyl)-1,3-oxathiolane requires an understanding of both its unique structural topology and its functional utility in synthetic and medicinal chemistry. By replacing the standard furanose ring found in nature with a sulfur-containing heterocycle, chemists have unlocked new pathways for drug stability and efficacy.
Here is the comprehensive technical guide detailing the physicochemical profiling, mechanistic stability, and synthesis of 5-(4-Chlorophenyl)-1,3-oxathiolane.
Introduction & Structural Significance
The 1,3-oxathiolane heterocycle is a saturated, five-membered ring containing non-adjacent oxygen and sulfur atoms[1]. While the unsubstituted parent compound is primarily of academic interest, its substituted derivatives are foundational to modern antiviral pharmacotherapy[2].
5-(4-Chlorophenyl)-1,3-oxathiolane (CAS: 114364-48-6)[3] represents a highly specialized derivative where a lipophilic, electron-withdrawing 4-chlorophenyl group is installed at the C5 position. This structural modification drastically alters the physicochemical landscape of the molecule. The sulfur atom provides a highly polarizable center, while the oxygen atom acts as a rigid hydrogen-bond acceptor[4]. Furthermore, the para-chloro substitution on the phenyl ring introduces a strong inductive electron-withdrawing effect (-I) coupled with a resonance-donating effect (+R), which stabilizes radical intermediates and increases the molecule's resistance to hepatic oxidative metabolism[5].
Physicochemical Properties
The integration of the 4-chlorophenyl moiety fundamentally shifts the electron density and steric bulk of the oxathiolane core, optimizing it for biological membrane permeability.
Table 1: Physicochemical Properties of 5-(4-Chlorophenyl)-1,3-oxathiolane (Summarized quantitative data based on structural calculations and core oxathiolane properties[3][4])
| Property | Value | Causality / Significance |
| CAS Number | 114364-48-6 | Unique chemical identifier for regulatory and supply chain tracking. |
| Molecular Formula | C9H9ClOS | Defines the stoichiometric boundaries and atomic composition. |
| Molecular Weight | 200.68 g/mol | Falls well within Lipinski's Rule of 5 (<500 Da), ensuring favorable oral bioavailability. |
| LogP (Estimated) | ~2.8 - 3.1 | The chlorophenyl group increases lipophilicity compared to the parent oxathiolane (LogP 0.6), enhancing lipid membrane permeability. |
| Topological Polar Surface Area | 34.5 Ų | A low TPSA (<90 Ų) indicates excellent potential for blood-brain barrier (BBB) penetration. |
| H-Bond Donors / Acceptors | 0 / 2 | The ether oxygen and thioether sulfur act as acceptors; the lack of donors prevents non-specific aqueous solvation. |
| Rotatable Bonds | 1 | High structural rigidity restricts the entropic penalty upon target receptor binding. |
Mechanistic Insights: Chemical Stability and Reactivity
The 1,3-oxathiolane ring is essentially a cyclic monothioacetal. Consequently, its chemical stability is highly pH-dependent, dictating how it must be handled during experimental workflows:
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Acidic Susceptibility: The ring is prone to hydrolysis in strong aqueous acids, reverting to the corresponding aldehyde and mercaptoethanol[6]. The oxygen atom is protonated first due to its higher basicity relative to sulfur, leading to ring-opening via a sulfonium ion intermediate.
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Basic Stability: The ring exhibits remarkable stability in basic and nucleophilic environments. This feature is heavily exploited during multi-step organic syntheses, where the oxathiolane serves as a robust protecting group for carbonyls[7].
Experimental Protocol: Chemoselective Synthesis
The synthesis of 5-(4-chlorophenyl)-1,3-oxathiolane requires precise control over reaction conditions to prevent unwanted side reactions, such as polymerization or the formation of symmetrical dithiolanes. The following protocol utilizes Vanadium(III) hydrogen sulfate [V(HSO4)3] as a heterogeneous catalyst, offering a self-validating system with high atom economy[6].
Caption: Workflow for the catalytic synthesis of 5-(4-Chlorophenyl)-1,3-oxathiolane using V(HSO4)3.
Step-by-Step Methodology:
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Preparation of the Reaction Matrix: In a flame-dried 50 mL round-bottom flask, dissolve 10 mmol of 4-chlorobenzaldehyde and 12 mmol of 2-mercaptoethanol in 30 mL of anhydrous n-hexane.
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Causality: A 1.2x stoichiometric excess of the mercaptan acts as a thermodynamic driver, ensuring complete consumption of the aldehyde and preventing the formation of unreacted byproducts[6].
-
-
Catalyst Introduction: Add 0.3 mmol (3 mol%) of V(HSO4)3 to the stirring solution.
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Causality: Traditional homogeneous acids (e.g., p-TSA) complicate workup and can trigger premature ring-opening. V(HSO4)3 is a heterogeneous Lewis acid that provides a mild, localized acidic environment, strictly promoting the nucleophilic attack of the thiol and subsequent cyclization without degrading the product[6].
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Reflux and Dehydration: Equip the flask with a Dean-Stark apparatus filled with molecular sieves (4Å) and heat to reflux (~68°C) for 1 to 2 hours. Monitor via TLC (Ethyl Acetate:Hexane, 1:9).
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Causality: The condensation of a carbonyl with a mercapto-alcohol produces one equivalent of water. Actively scavenging this water shifts the equilibrium entirely to the right (Le Chatelier's principle), maximizing yield.
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Quenching and Workup (Self-Validating Step): Upon completion, cool the mixture to room temperature and filter out the solid V(HSO4)3 catalyst. Wash the organic filtrate with saturated aqueous NaHCO3 (2 × 20 mL).
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Causality: The immediate removal of the catalyst and neutralization with a mild base (NaHCO3) is critical. It instantly halts any acid-catalyzed reverse hydrolysis, locking the newly formed oxathiolane ring in its stable state.
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Isolation: Dry the organic layer over anhydrous Na2SO4, concentrate under reduced pressure, and purify via flash column chromatography to yield the pure target compound.
Pharmacological Relevance: The NRTI Connection
While 5-(4-chlorophenyl)-1,3-oxathiolane is an intermediate, its core structure is the backbone of critical antiviral therapeutics. The 1,3-oxathiolane ring acts as a bioisostere for the furanose sugar found in natural nucleosides[2]. When substituted with a nucleobase at the C2 position, it forms blockbuster Nucleoside Reverse Transcriptase Inhibitors (NRTIs) like Lamivudine (3TC) and Emtricitabine (FTC)[2][8].
Caption: Mechanism of action for 1,3-oxathiolane-based nucleoside reverse transcriptase inhibitors.
The unnatural L-configuration of the oxathiolane ring in these drugs provides a dual advantage: it is highly recognized by viral reverse transcriptase but poorly recognized by human mitochondrial DNA polymerases, resulting in high efficacy and low host toxicity[2]. The stereocontrol required to synthesize these specific enantiomers often relies on dynamic kinetic resolution (DKR) techniques during the construction of the oxathiolane core[2].
References
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PubChem - NIH | 1,3-Oxathiolane | C3H6OS | CID 65092 |[Link]
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Wikipedia | 1,3-Oxathiolane |[Link]
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PMC - NIH | Synthetic strategies toward 1,3-oxathiolane nucleoside analogues |[Link]
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Journal of Chemical and Pharmaceutical Research (JOCPR) | Innate synthesis of 1,3-oxathiolan-5-one derivatives & its antimicrobial potential |[Link]
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ResearchGate | An Efficient and Chemoselective Method for Synthesis of 1,3-Oxathiolanes from Aldehydes and their Deprotection Catalyzed by V(HSO4)3 |[Link]
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Collection of Czechoslovak Chemical Communications | An Effective Synthesis of 1,3-Oxathiolanes |[Link]
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ResearchGate | Representative modified 1,3-oxathiolane nucleoside analogues |[Link]
Sources
- 1. 1,3-Oxathiolane - Wikipedia [en.wikipedia.org]
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